Iminohydrazinoacetic acid ethyl ester
Overview
Description
Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are derived from carboxylic acids and alcohols . They are often responsible for the pleasant, sometimes fruity, fragrances of some natural products .
Synthesis Analysis
Esters can be synthesized through a process known as esterification. This typically involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst .Molecular Structure Analysis
Esters have a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The R groups represent any alkyl or aryl group .Chemical Reactions Analysis
Esters can undergo a number of reactions, including hydrolysis, reduction, and reaction with Grignard reagents . For example, the hydrolysis of an ester under acidic or basic conditions can yield a carboxylic acid and an alcohol .Physical and Chemical Properties Analysis
Esters are often characterized by pleasant smells. They have polar bonds but do not engage in hydrogen bonding, making their boiling points intermediate between those of alkanes and alcohols . Small esters are somewhat soluble in water .Scientific Research Applications
Biomedical Applications of Hyaluronan Esters
Hyaluronan derivatives, such as ethyl and benzyl hyaluronan esters, have been developed for various clinical applications due to their biocompatible and degradable properties. These materials, obtained through the chemical modification of hyaluronan, show promise in numerous clinical applications, from tissue engineering to drug delivery systems. The type and extent of esterification significantly influence their biological properties, offering a spectrum of polymers with varied physico-chemical characteristics (Campoccia et al., 1998).
Ethyl Esters in Food and Beverages
Ethyl carbamate, or urethane, the ethyl ester of carbamic acid, has been identified in fermented foods and beverages. It is considered genotoxic and carcinogenic, highlighting the importance of monitoring and controlling its levels in consumables. This research emphasizes the significance of understanding the chemical pathways and potential health impacts of esters present in food and beverage products (Weber & Sharypov, 2009).
Ester Formation by Yeasts
Research on the production of ethyl acetate by yeasts offers insights into the biological processes involving esterification, which might be relevant when considering the metabolic pathways and industrial applications of compounds like Iminohydrazinoacetic acid ethyl ester. Yeasts can produce organic esters, such as ethyl acetate, under specific conditions, which are used in the food industry for flavoring and preservation purposes (Tabachnick & Joslyn, 1953).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-amino-2-hydrazinylideneacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-2-9-4(8)3(5)7-6/h2,6H2,1H3,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSVVZLIWUIPOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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